molecular formula C22H20N2O4 B3862796 N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide

N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide

Cat. No. B3862796
M. Wt: 376.4 g/mol
InChI Key: ZJOHIIXDBSSLQD-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide, also known as MBDAH, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBDAH belongs to the class of hydrazones and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways involved in inflammation, cell proliferation, and glucose metabolism. Further studies are needed to elucidate the exact mechanism of action of N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide.
Biochemical and Physiological Effects:
N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels.

Advantages and Limitations for Lab Experiments

N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. Additionally, N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide has been found to be stable under a wide range of experimental conditions. However, N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to administer in vivo. Moreover, N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide has not been extensively studied for its toxicity profile, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide. Firstly, further studies are needed to elucidate the exact mechanism of action of N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide. Secondly, more in vivo studies are needed to determine the efficacy and toxicity profile of N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide. Thirdly, structure-activity relationship studies can be conducted to optimize the biological activity of N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide. Lastly, N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide can be further explored for its potential therapeutic applications in other disease conditions such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. Further studies are needed to elucidate the exact mechanism of action of N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide and to determine its efficacy and toxicity profile. N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide has several advantages for lab experiments, but also has some limitations that need to be addressed. Overall, N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide has promising potential as a therapeutic agent for various disease conditions.

Scientific Research Applications

N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide has been shown to possess anti-tumor activity by inducing apoptosis in cancer cells. Furthermore, N'-(2-methoxybenzylidene)-2,2-diphenoxyacetohydrazide has been found to have anti-diabetic properties by reducing blood glucose levels and improving insulin sensitivity.

properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2,2-diphenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-26-20-15-9-8-10-17(20)16-23-24-21(25)22(27-18-11-4-2-5-12-18)28-19-13-6-3-7-14-19/h2-16,22H,1H3,(H,24,25)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOHIIXDBSSLQD-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2,2-diphenoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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